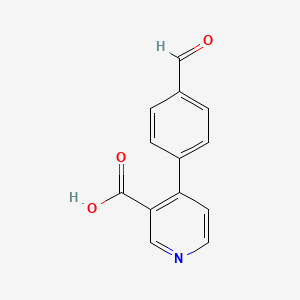

4-(4-FORMYLPHENYL)NICOTINIC ACID

Description

4-(4-Formylphenyl)nicotinic acid is an aromatic carboxylic acid featuring a nicotinic acid core substituted at the 4-position with a 4-formylphenyl group. This compound is structurally characterized by the presence of both a formyl (-CHO) and a carboxylic acid (-COOH) functional group, which confer unique physicochemical and electronic properties. Its molecular formula is C₁₃H₉NO₃, with a molecular weight of 227.22 g/mol .

The synthesis of this compound typically involves condensation reactions, such as those described in the preparation of 4-formylphenyl-substituted quinoline derivatives, where formylphenyl groups are introduced via reactions with aldehydes under basic conditions . Applications span optoelectronics (e.g., solar cells) and materials science, where its electron-withdrawing formyl group enhances charge transport properties .

Propriétés

IUPAC Name |

4-(4-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-14-7-12(11)13(16)17/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRXQCVQBADXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692436 | |

| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-65-3 | |

| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-formylphenyl)nicotinic acid typically involves the formylation of a phenyl-substituted nicotinic acid derivative. One common method includes the reaction of 4-bromophenyl nicotinic acid with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, greener methods are being explored to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: 4-(4-Carboxyphenyl)nicotinic acid.

Reduction: 4-(4-Hydroxyphenyl)nicotinic acid.

Substitution: Various halogenated derivatives depending on the substituent used.

Applications De Recherche Scientifique

4-(4-Formylphenyl)nicotinic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(4-formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the nicotinic acid moiety can modulate lipid metabolism and other cellular processes .

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituent Position: The 4- vs. 5-substitution on the nicotinic acid ring alters electronic distribution. For example, 4-substitution may enhance conjugation with the carboxylic acid group, affecting redox potentials in solar cell applications .

- Functional Groups: The addition of an amino group in 2-amino-5-(4-formylphenyl)nicotinic acid introduces hydrogen-bonding capacity, which could influence solubility and crystallinity compared to the non-amino analogs .

Physicochemical and Thermal Properties

Table 2: Thermal and Spectroscopic Data

Insights :

- Thermal Stability : The standalone compound exhibits lower thermal stability (<300°C) compared to formylphenyl-integrated covalent organic frameworks (COFs), which retain structure up to 500–600°C due to robust boron-oxygen bonds .

- Optoelectronic Behavior : Azomethines with formylphenyl groups show broader absorption (380–420 nm) and emission (480–520 nm) ranges than 4-(4-formylphenyl)nicotinic acid, attributed to extended π-conjugation in triphenylamine cores .

Application-Specific Comparisons

Pharmaceutical Impurities

Compounds like (2RS)-2-(4-Formylphenyl)-propanoic acid (CAS 43153-07-7) are monitored as impurities in drug manufacturing. Unlike 4-(4-formylphenyl)nicotinic acid, these propanoic acid derivatives lack the aromatic nicotinic acid ring, reducing their electron-deficient character and limiting use in optoelectronics .

Optoelectronic Materials

In bulk heterojunction solar cells, 4-(4-formylphenyl)nicotinic acid’s formyl group enhances electron affinity, improving charge separation efficiency. However, triphenylamine-based azomethines outperform it in device efficiency (e.g., 5–7% PCE) due to higher hole mobility .

Porous Materials

COFs incorporating formylphenyl linkers (e.g., COF-5) achieve surface areas up to 1590 m²/g, far exceeding standalone 4-(4-formylphenyl)nicotinic acid. This highlights the role of framework topology in enhancing porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.